molecular formula C15H11BrN2O2S B2512497 4-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034465-62-6

4-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2512497
CAS RN: 2034465-62-6
M. Wt: 363.23
InChI Key: BBEHVTDRJWVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom). The molecule also contains a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, the bromine atom could potentially be replaced with other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and others .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . The compound has been screened for antibacterial activity at different concentrations against XDR pathogens .

Antimicrobial Drugs

Furan-containing compounds are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Medicinal Chemistry

In the realm of medicinal chemistry, furan derivatives have taken on a special position . An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus .

Organic Chemistry

Due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions, the field of organic chemistry offers a wide range of prospects .

Suzuki–Miyaura Coupling

The compound can potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Resistance

The compound can potentially be used in the fight against drug resistance. As evidenced by the rise in drug resistance to clinically utilized anti-infectives, there is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

properties

IUPAC Name

4-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-12-5-14(21-9-12)15(19)18-7-10-1-2-13(17-6-10)11-3-4-20-8-11/h1-6,8-9H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEHVTDRJWVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CC(=CS2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

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